(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione
Overview
Description
(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione is a chemical compound with the molecular formula C9H10O3. It is known for its unique structure, which includes a fused bicyclic system. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Scientific Research Applications
(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione typically involves the reaction of norbornene derivatives with specific reagents under controlled conditions. One common method includes the use of norbornene dicarboxylic anhydride as a starting material, which undergoes a series of reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of advanced analytical techniques to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Mechanism of Action
The mechanism of action of (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like carbonic anhydrase and acetylcholinesterase by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells or decreased neurotransmitter breakdown in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
Cantharidin: A naturally occurring toxin with a similar bicyclic structure.
Norcantharidin: A demethylated analogue of cantharidin with anticancer properties.
Lurasidone: An antipsychotic drug with a related chemical structure.
Uniqueness
(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione is unique due to its specific stereochemistry and the presence of a fused bicyclic system. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h4-7H,1-3H2/t4-,5+,6+,7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOPXMZSGSTGMF-RNGGSSJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14166-28-0 | |
Record name | 14166-28-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122944 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 14166-28-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59061 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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